REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][CH:4]([SH:6])[CH3:5].[Br:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[C:10](F)[CH:9]=1.O>CS(C)=O>[Br:7][C:8]1[CH:16]=[CH:15][C:11]([C:12]([OH:14])=[O:13])=[C:10]([S:6][CH:4]([CH3:5])[CH3:3])[CH:9]=1 |f:0.1|
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Name
|
|
Quantity
|
32.87 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
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Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
|
|
Quantity
|
41.73 mL
|
Type
|
reactant
|
Smiles
|
CC(C)S
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(C(=O)O)C=C1)F
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Name
|
|
Quantity
|
3 L
|
Type
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reactant
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
under nitrogen atmosphere and stirred at room temperature for 1 hour
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled with ice bath
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred at 70° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
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TEMPERATURE
|
Details
|
cooled to room temperature
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Type
|
WASH
|
Details
|
washed with hexane (600 ml)
|
Type
|
FILTRATION
|
Details
|
the resulting white solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
The white solid was dried at 60° C.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C(=O)O)C=C1)SC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75.49 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |